8-Iodo-1-octyne

Description

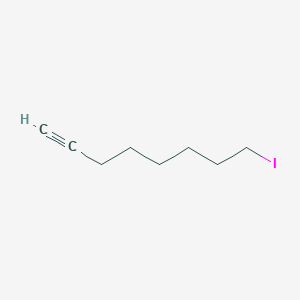

Structure

3D Structure

Properties

IUPAC Name |

8-iodooct-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWVPOUMFOAVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Iodo 1 Octyne

Direct Iodination Strategies for Terminal Alkynes to Yield 8-Iodo-1-octyne

Direct iodination strategies involving elemental iodine or N-iodosuccinimide (NIS) are commonly employed for the functionalization of terminal alkynes. However, these methods predominantly target the alkyne carbon itself, leading to the formation of 1-iodoalkynes rather than omega-iodoalkynes like this compound.

Elemental iodine, often in conjunction with an oxidative system or a catalyst, can be used to introduce iodine into organic molecules. For terminal alkynes, these systems typically facilitate electrophilic iodination at the alkyne terminus, yielding 1-iodoalkynes. For instance, reactions involving iodine and specific catalysts or promoters can convert terminal alkynes into their corresponding 1-iodo derivatives. While these methods are effective for forming C1-iodinated alkynes, they are not typically applied for direct iodination at the saturated omega position (C8) of an alkyne.

N-Iodosuccinimide (NIS) is a versatile iodinating agent widely used in organic synthesis. It can efficiently iodinate various substrates, including terminal alkynes, often under mild conditions and with high chemoselectivity. These reactions are frequently catalyzed by Lewis acids, Brønsted acids, or solid supports like γ-alumina (γ-Al₂O₃), leading to the formation of 1-iodoalkynes organic-chemistry.orgrsc.orgrsc.orgmdpi.com. For example, NIS in the presence of γ-Al₂O₃ has been shown to efficiently convert terminal alkynes to 1-iodoalkynes in high yields, up to 99% rsc.orgrsc.org. Similarly, activation with acetic acid or bases like K₂CO₃ or DMAP can also facilitate the 1-iodination of terminal alkynes organic-chemistry.orgmdpi.com. However, these established protocols are designed for iodination at the terminal alkyne carbon (C1) and are not directly applicable for introducing iodine at the C8 position of this compound.

General Direct Iodination of Terminal Alkynes (forming 1-Iodoalkynes)

| Substrate | Reagent | Conditions/Catalysts | Product Type | Yield | Reference |

| Terminal alkynes | N-Iodosuccinimide (NIS) | γ-Al₂O₃ rsc.orgrsc.org | 1-Iodoalkynes | Up to 99% | organic-chemistry.orgrsc.orgrsc.org |

| Terminal alkynes | N-Iodosuccinimide (NIS) | Acetic acid organic-chemistry.org | 1-Iodoalkynes | Good to very good | organic-chemistry.org |

| Terminal alkynes | N-Iodosuccinimide (NIS) | K₂CO₃ or DMAP mdpi.com | 1-Iodoalkynes | Up to 99% | mdpi.com |

| Terminal alkynes | Elemental Iodine (I₂) with Oxidative Systems | Various oxidative systems (general) | 1-Iodoalkynes | Varies |

Halogen Exchange Approaches for this compound Formation

Halogen exchange reactions, particularly the Finkelstein reaction, represent the most direct and widely reported method for synthesizing this compound by converting a precursor containing a different halogen at the omega position.

The Finkelstein reaction is a classic nucleophilic substitution (SN2) reaction that involves the exchange of a halide ion for another, typically converting alkyl chlorides or bromides into alkyl iodides wikipedia.orgic.ac.uk. This transformation is driven by the differential solubility of the halide salts, with sodium iodide (NaI) being soluble in acetone (B3395972), while the precipitated sodium chloride (NaCl) or sodium bromide (NaBr) shifts the equilibrium towards the formation of the alkyl iodide wikipedia.org.

A well-documented synthesis of this compound utilizes 8-chloro-1-octyne as a precursor. Treatment of 8-chloro-1-octyne with sodium iodide in acetone via the Finkelstein reaction affords this compound in a high yield of 91% alfa-chemistry.com. This method is efficient and relies on the readily available nature of the chloro- or bromo-octyne precursors.

Finkelstein Reaction for this compound Synthesis

| Precursor | Reagent | Solvent | Yield | Reference |

| 8-chloro-1-octyne | Sodium iodide (NaI) | Acetone | 91% | alfa-chemistry.com |

The Finkelstein reaction is the primary example of interconversion from other octyne halides for the synthesis of this compound. This method allows for the conversion of either 8-chloro-1-octyne or potentially 8-bromo-1-octyne into the desired this compound. While other halogen exchange mechanisms exist, the Finkelstein reaction's efficiency and reliance on common reagents make it the preferred route for this specific transformation.

Multistep Synthetic Routes to this compound from Simpler Precursors

Multistep synthetic routes offer flexibility in constructing the this compound molecule from simpler starting materials. These approaches typically involve building the eight-carbon chain while incorporating the alkyne functionality and then introducing the iodine atom at the omega position, or vice versa.

One general strategy involves synthesizing an omega-functionalized precursor that can be readily converted to the iodide. For instance, a route could begin with a precursor like 1,8-octanediol (B150283) or a related dihalide. By selectively functionalizing one end to introduce the alkyne (e.g., via double dehydrohalogenation of a vicinal or geminal dihalide chemistrysteps.comyoutube.com), and the other end to incorporate the iodine, this compound can be assembled. Alternatively, starting with a molecule already possessing the terminal alkyne, such as 1-octyne, would require a method to selectively functionalize the C8 position. This might involve radical halogenation at the terminal methyl group, followed by halogen exchange, although such approaches can suffer from regioselectivity issues.

The synthesis of the immediate precursor, 8-chloro-1-octyne, itself can be considered part of a multistep strategy, potentially starting from simpler haloalkanes or alkenes. For example, while not directly detailed for the alkyne, the synthesis of related compounds like 8-chloro-1-octene involves reactions such as nucleophilic displacement of a bromide from 8-bromo-1-octene (B45317) using chloride salts google.com. These types of transformations highlight the modularity in constructing the carbon backbone and introducing the desired halogen functionalities.

Reactivity Profiles and Transformation Pathways of 8 Iodo 1 Octyne

Transition Metal-Catalyzed Cross-Coupling Reactions of 8-Iodo-1-octyne

This compound is a bifunctional molecule that possesses two reactive sites amenable to transition metal-catalyzed cross-coupling reactions: a terminal alkyne and an alkyl iodide. This dual reactivity allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming transformations, making it a versatile building block in organic synthesis.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org this compound can act as either the nucleophilic or electrophilic partner in these reactions, depending on the specific transformation and the functional group being targeted.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In this context, the terminal alkyne of this compound can react with various aryl or vinyl halides to form disubstituted alkynes. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide, in an amine base. youtube.com The presence of the iodo group at the other end of the carbon chain is generally tolerated under these conditions, allowing for the selective functionalization of the alkyne terminus.

Conversely, the alkyl iodide moiety of this compound can participate in Suzuki-Miyaura coupling reactions. This reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com For this compound, this would involve its reaction with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond at the site of the iodine atom. The choice of catalyst, ligands, and base is crucial for achieving high yields and preventing side reactions. yonedalabs.com

| Coupling Reaction | This compound Role | Coupling Partner | Key Reagents | Product Type |

| Sonogashira | Nucleophile (alkyne) | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Disubstituted Alkyne |

| Suzuki-Miyaura | Electrophile (iodide) | Organoboron Reagent | Pd catalyst, Base | Alkylated Arene/Alkene |

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). nih.govwikipedia.org This reaction is a cornerstone of "click chemistry" due to its reliability, high yields, and tolerance of a wide range of functional groups. bioclone.net The terminal alkyne of this compound is an excellent substrate for CuAAC reactions. nih.gov

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.gov The presence of the iodo group in this compound generally does not interfere with the CuAAC reaction, allowing for the synthesis of iodinated triazoles. These products are valuable intermediates, as the iodine atom can be further functionalized through subsequent cross-coupling reactions.

Interestingly, 1-iodoalkynes can also participate in copper-catalyzed cycloadditions with azides to yield 5-iodo-1,2,3-triazoles. nih.gov This highlights the versatile reactivity of iodo-alkyne compounds in cycloaddition chemistry.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Organic Azide | Cu(I) salt or Cu(II) salt + reducing agent | 1-(7-Iodoheptyl)-4-substituted-1H-1,2,3-triazole |

Beyond palladium and copper, other transition metals can mediate coupling reactions involving the functional groups of this compound. For instance, nickel-catalyzed cross-coupling reactions can be employed for the formation of carbon-carbon bonds, often with different reactivity and selectivity profiles compared to palladium. researchgate.net The alkyl iodide of this compound could potentially undergo nickel-catalyzed coupling with various organometallic reagents.

Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods. longdom.org While less developed, these methods could potentially be applied to the coupling of the alkyl iodide moiety of this compound with Grignard reagents or other organometallic partners.

Furthermore, the iodo-functionalized end of the molecule could potentially undergo Ullmann-type homocoupling in the presence of copper to yield a dimeric di-alkyne.

Stereoselective Functionalization of the Alkyne Moiety of this compound

The terminal alkyne of this compound is susceptible to a range of addition reactions that can proceed with high stereoselectivity, allowing for the controlled introduction of new functional groups and the creation of stereocenters.

The iodosulfonylation of alkynes is a process that involves the addition of an iodine atom and a sulfonyl group across the triple bond. This reaction can be promoted by molecular iodine in the presence of a sulfinate salt. rsc.org For a terminal alkyne like that in this compound, this reaction is expected to proceed with high regio- and stereoselectivity, typically affording the (E)-β-iodo vinylsulfone. The reaction is believed to proceed through an iodonium (B1229267) ion intermediate, which is then attacked by the sulfinate nucleophile in an anti-fashion.

Hydrohalogenation of the terminal alkyne in this compound with hydrogen halides (HX, where X = Cl, Br, I) typically follows Markovnikov's rule. masterorganicchemistry.comyoutube.com The initial addition of one equivalent of HX yields a vinyl halide, with the halogen atom adding to the more substituted carbon of the former triple bond. The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon. khanacademy.orgyoutube.com The reaction is thought to proceed through a vinyl cation intermediate. masterorganicchemistry.com

Hydrometallation reactions, such as hydroboration and hydrozirconation, provide routes to functionalized alkenes with predictable regioselectivity. Hydroboration of the terminal alkyne with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation or protonolysis leads to the anti-Markovnikov addition of boron and hydrogen across the triple bond. This results in the formation of a terminal aldehyde (after oxidation) or a terminal alkene (after protonolysis). Hydrozirconation with Schwartz's reagent (Cp₂ZrHCl) also proceeds with anti-Markovnikov selectivity to give a vinylzirconium species, which can be further functionalized.

| Reaction | Reagent(s) | Regioselectivity | Product Type |

| Hydrohalogenation | HX (1 equiv.) | Markovnikov | Vinyl halide |

| Hydrohalogenation | HX (2 equiv.) | Markovnikov | Geminal dihalide |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

| Hydrozirconation | Cp₂ZrHCl | Anti-Markovnikov | Vinylzirconium species |

Radical and Single Electron Transfer (SET) Reactions Involving this compound

The carbon-iodine bond in this compound is relatively weak, making it a prime candidate for homolytic cleavage to initiate radical reactions. This process can be triggered by radical initiators or through a single electron transfer (SET) mechanism. Once formed, the primary alkyl radical at the C-8 position can undergo various transformations, most notably intramolecular cyclization.

The general process begins with the generation of the 8-octynyl radical. A common method involves the use of radical initiators like tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN), or through photoinduced electron transfer (PET) reactions. In a SET process, an electron is transferred from a donor to the iodoalkane, leading to the cleavage of the C-I bond and formation of the radical intermediate.

Once the radical is generated at the C-8 position, it can attack the triple bond at the C-1 position in an intramolecular fashion. Radical cyclization reactions are governed by stereoelectronic factors and ring strain, with the formation of five- and six-membered rings being particularly favored. For the 8-octynyl radical, cyclization can proceed via two main pathways:

5-exo-dig cyclization: The radical attacks the C-2 carbon of the alkyne, leading to the formation of a five-membered ring and a vinyl radical. This pathway is generally kinetically favored according to Baldwin's rules.

6-endo-dig cyclization: The radical attacks the C-1 carbon of the alkyne, resulting in a six-membered ring and a primary radical. This pathway is typically disfavored.

Following the initial cyclization, the resulting vinyl radical intermediate is trapped to yield the final product. The specific product depends on the reaction conditions and the trapping agent used. For instance, if tributyltin hydride is used, the vinyl radical will abstract a hydrogen atom to give a methylene-substituted cyclopentane (B165970) derivative.

The table below summarizes the expected outcomes of radical cyclization initiated from this compound under typical conditions.

| Initiation Method | Reagents | Primary Intermediate | Cyclization Pathway | Expected Product |

| Tin-mediated | Bu₃SnH, AIBN (catalytic) | 8-octynyl radical | 5-exo-dig | (Cyclopentylmethyl)tributylstannane or Methylenecyclopentane (B75326) |

| Photochemical SET | Photosensitizer, Electron Donor | 8-octynyl radical anion | 5-exo-dig | Functionalized methylenecyclopentane derivatives |

Electrophilic and Nucleophilic Reactivity at the Iodinated Position of this compound

The carbon atom attached to the iodine in this compound is an electrophilic center, susceptible to attack by nucleophiles. Conversely, the compound can be converted into an organometallic nucleophile for reactions with electrophiles, although the presence of the acidic terminal alkyne proton introduces complexity.

Nucleophilic Reactivity

As a primary alkyl iodide, this compound readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The iodide ion is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups at the C-8 position, transforming the iodoalkane into ethers, azides, nitriles, and other derivatives.

The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of stereochemistry if the carbon were chiral. Given that C-8 in this compound is not a stereocenter, this aspect is not a concern. The efficiency of the substitution is dependent on the strength and concentration of the nucleophile, the solvent, and the temperature.

The table below provides examples of typical Sₙ2 reactions at the iodinated position of this compound.

| Nucleophile | Reagent Example | Solvent | Product at C-8 |

| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/THF | Alcohol (-OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | Ether (-OEt) |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | DMF | Azide (-N₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | Thioether (-SPh) |

Electrophilic Reactivity

The electrophilic reactivity at the iodinated position is less direct. The carbon-iodine bond itself is not inherently reactive towards electrophiles. However, this compound can be converted into a nucleophilic organometallic reagent, which can then react with electrophiles.

The most common approach would be the formation of a Grignard reagent or an organolithium species. However, a significant challenge arises from the presence of the terminal alkyne, which has an acidic proton (pKa ≈ 25). Strong bases like organolithium reagents or Grignard reagents will preferentially deprotonate the alkyne rather than undergo metal-halogen exchange at the C-I bond.

To achieve electrophilic reactivity at the C-8 position, a protection strategy for the terminal alkyne is typically required. For example, the alkyne can be protected with a silyl (B83357) group (e.g., trimethylsilyl, TMS). The resulting protected iodoalkane can then be converted into an organometallic reagent (e.g., via metal-halogen exchange with t-BuLi or Grignard formation with Mg). This organometallic intermediate can then react with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds at the C-8 position, followed by deprotection of the alkyne.

Mechanistic Investigations of 8 Iodo 1 Octyne Transformations

Detailed Reaction Mechanisms in Cross-Coupling Chemistry Involving 8-Iodo-1-octyne

The transformation of this compound frequently involves palladium-catalyzed cross-coupling reactions, which are fundamental in forming new carbon-carbon bonds. fiveable.meacs.org The most pertinent of these for a terminal alkyne like this compound is the Sonogashira coupling. gold-chemistry.orgwikipedia.org This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgnrochemistry.com The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com

The Palladium Cycle:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated palladium(0) complex, typically L₂Pd(0). nih.govyoutube.com This step forms a square planar palladium(II) intermediate, L₂(R)Pd(X). fiveable.mecsbsju.edu The reactivity of the halide in this step follows the trend I > OTf > Br > Cl. nrochemistry.com

Transmetalation : The alkyne, activated by the copper cycle, is transferred to the palladium center. A copper(I) acetylide, formed in the copper cycle, reacts with the palladium(II) complex. nrochemistry.com The acetylide group replaces the halide ligand on the palladium, forming a new palladium complex, L₂(R)Pd(C≡CR'), and a copper(I) halide. youtube.com

Reductive Elimination : This is the final step in the palladium cycle. The two organic groups (the original R group from the halide and the R'C≡C- group from the alkyne) are eliminated from the palladium center, forming the desired coupled product (R-C≡CR'). youtube.com This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. csbsju.edu For this step to occur, the ligands often need to adopt a cis orientation. youtube.com

The Copper Cycle:

π-Alkyne Complex Formation : A copper(I) catalyst, often copper(I) iodide, coordinates with the terminal alkyne (in this case, the alkyne end of this compound). youtube.com

Deprotonation : In the presence of a base, such as an amine, the terminal proton of the alkyne is removed. nrochemistry.comyoutube.com The coordination to copper increases the acidity of this proton, facilitating its removal. youtube.com This results in the formation of a copper(I) acetylide intermediate. nrochemistry.com

Acetylide Transfer : This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle. libretexts.org

While the dual-catalyst system is common, copper-free Sonogashira variants exist, which follow a slightly different mechanism but still rely on a palladium cycle. wikipedia.org

| Catalytic Cycle Step | Description | Key Intermediates with this compound |

|---|---|---|

| Oxidative Addition (Pd Cycle) | An aryl/vinyl halide adds to the Pd(0) catalyst, oxidizing it to Pd(II). fiveable.meyoutube.com | trans-[Pd(Ar)(X)(PPh₃)₂] |

| π-Alkyne Complexation (Cu Cycle) | Copper(I) coordinates to the triple bond of this compound. youtube.com | [Cu(H−C≡C−(CH₂)₆−I)]⁺ |

| Deprotonation/Copper Acetylide Formation (Cu Cycle) | A base removes the terminal alkyne proton to form a copper acetylide. nrochemistry.com | Cu−C≡C−(CH₂)₆−I |

| Transmetalation (Pd Cycle) | The alkynyl group is transferred from copper to the Pd(II) center. nrochemistry.comyoutube.com | cis-[Pd(Ar)(C≡C−(CH₂)₆−I)(PPh₃)₂] |

| Reductive Elimination (Pd Cycle) | The coupled product is formed, regenerating the Pd(0) catalyst. youtube.comcsbsju.edu | Ar−C≡C−(CH₂)₆−I and Pd(0)(PPh₃)₂ |

Elucidation of Radical Intermediates and Chain Propagation in this compound Reactions

Beyond ionic cross-coupling pathways, this compound can participate in reactions involving radical intermediates. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage when exposed to heat, light, or a radical initiator, forming an alkyl radical. lumenlearning.comchemistrysteps.com These reactions typically proceed via a radical chain mechanism consisting of three main stages: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation : This first step involves the generation of a small number of radicals to start the chain reaction. chemistrysteps.com For this compound, this can be achieved by the homolytic cleavage of the C-I bond, often facilitated by an initiator like AIBN (azobisisobutyronitrile) or peroxides, or by photolysis. lumenlearning.comnih.gov This produces an octynyl radical centered on the carbon that was bonded to the iodine.

I-(CH₂)₆-C≡CH → •(CH₂)₆-C≡CH + I•

Propagation : This is the "chain" part of the reaction, where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. lumenlearning.comyoutube.com For example, in an atom transfer radical cyclization (ATRC), the initially formed radical from this compound could attack the alkyne end of another molecule in an intermolecular fashion or, if the substrate is suitably designed, an intramolecular fashion. nih.govwarwick.ac.ukmdpi.com A common propagation sequence involves the radical abstracting an atom (like hydrogen) from another molecule, or adding across a multiple bond. lumenlearning.com

Step 2a (e.g., Addition): •(CH₂)₆-C≡CH + H-Br → Br-(CH₂)₆-CH=CH• + H•

Step 2b (Regeneration): The newly formed radical then reacts to regenerate the propagating radical. Br-(CH₂)₆-CH=CH• + H-Br → Br-(CH₂)₆-CH₂-CHBr• + Br•. The regenerated bromine radical can then react with another alkyne molecule. youtube.com

Termination : The chain reaction is concluded when two radical species combine to form a stable, non-radical product. lumenlearning.comchemistrysteps.com This depletes the concentration of radicals, stopping the propagation cycle. Termination can occur through various combinations of the radicals present in the reaction mixture.

A key reaction type involving such intermediates is Atom Transfer Radical Cyclization (ATRC). In this process, a transition metal complex (often copper-based) is used to reversibly abstract the iodine atom from this compound, generating the radical reversibly. warwick.ac.ukmdpi.com This allows for controlled radical reactions, such as cyclization onto a tethered alkene or alkyne, to occur. warwick.ac.uk

Stereochemical Control and Regioselectivity in this compound Additions

When this compound undergoes addition reactions across its carbon-carbon triple bond, the regioselectivity—the specific location and orientation of the addition—is a critical mechanistic aspect. The outcome is often dictated by the nature of the reaction, whether it proceeds through an ionic or radical mechanism.

Regioselectivity in Radical Additions: In the radical addition of reagents like hydrogen bromide (HBr) to terminal alkynes, the regioselectivity is typically anti-Markovnikov. youtube.com This means the bromine atom adds to the terminal, less substituted carbon of the alkyne. youtube.com The mechanism explains this outcome:

The propagating radical (Br•) adds to the triple bond. youtube.com

This addition can form two possible vinyl radical intermediates. The more stable intermediate is the one where the radical electron is on the more substituted carbon (the secondary radical), as it is stabilized by hyperconjugation and inductive effects. youtube.com

This more stable secondary radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product, where the bromine is on the terminal carbon. youtube.com

Regioselectivity in Ionic Additions: Conversely, ionic additions (e.g., hydrohalogenation with HBr without a radical initiator) typically follow Markovnikov's rule. The proton adds to the terminal carbon, forming a more stable secondary vinyl carbocation. The subsequent attack by the bromide anion leads to the product where the bromine is attached to the more substituted, internal carbon.

Stereochemical Control: Stereochemistry in alkyne additions refers to the spatial arrangement of the atoms in the resulting alkene product, specifically whether the addition is syn (both groups add to the same face of the triple bond, leading to a Z-alkene) or anti (groups add to opposite faces, leading to an E-alkene).

In radical additions, the stereochemical outcome is often a mixture of cis and trans (or Z and E) isomers. youtube.com This is because the intermediate vinyl radical is typically not stereochemically rigid and can isomerize before the final hydrogen atom abstraction step. The trans (E) isomer often predominates due to being sterically more favorable. youtube.com In contrast, some catalytic ionic reactions, such as catalytic hydrogenation using Lindlar's catalyst, can provide high stereochemical control, leading specifically to syn-addition and the formation of the Z-alkene.

| Reaction Type | Mechanism | Regioselectivity | Stereoselectivity | Example Product with HBr |

|---|---|---|---|---|

| Radical Hydrobromination | Radical chain reaction youtube.com | Anti-Markovnikov youtube.com | Mixture of E/Z, often E-favored youtube.com | 1-Bromo-8-iodo-1-octene |

| Ionic Hydrobromination | Electrophilic addition via carbocation | Markovnikov | Mixture of E/Z | 2-Bromo-8-iodo-1-octene |

| Catalytic Hydrogenation (Lindlar) | Surface-catalyzed syn-addition | Not applicable | Syn-addition (Z-alkene) | 8-Iodo-1-octene (Z-isomer) |

Computational and Experimental Approaches to Mechanism Validation in Iodoalkyne Chemistry

Validating the proposed mechanisms for reactions involving this compound requires a synergistic combination of computational modeling and experimental verification. fennetic.netresearchgate.net

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. escholarship.org These methods allow researchers to:

Map Potential Energy Surfaces: Calculations can trace the energy changes as reactants are converted into products, identifying transition states and intermediates. rsc.org

Calculate Activation Energies: By determining the energy of transition states, computational models can predict reaction rates and explain why one pathway is favored over another. researchgate.net

Analyze Molecular Orbitals and Bonding: These studies provide insights into the electronic interactions that drive the reaction, such as the nature of the catalyst-substrate bonding in cross-coupling reactions.

Predict Selectivity: DFT calculations can rationalize the observed regio- and stereoselectivity by comparing the energies of the different transition states leading to various products. escholarship.org

For iodoalkyne chemistry, computational studies can model the oxidative addition step in palladium catalysis, assess the stability of different radical intermediates, and explore the transition states in addition reactions. escholarship.orgrsc.org

Experimental Approaches: Experimental validation is crucial to confirm the predictions made by computational models. fennetic.net Common techniques include:

Isolation and Characterization of Intermediates: In some cases, key intermediates in a catalytic cycle can be isolated or trapped and then characterized using techniques like NMR spectroscopy and X-ray crystallography. This provides direct evidence for their existence. nih.gov

Isotope Labeling Studies: Using isotopically labeled substrates (e.g., with deuterium) and analyzing the product distribution can reveal information about bond-breaking and bond-forming steps in the mechanism.

Spectroscopic Monitoring: In-situ monitoring of a reaction using techniques like IR or NMR spectroscopy can track the appearance and disappearance of reactants, intermediates, and products in real-time.

Control Experiments: Running reactions in the absence of a proposed catalyst or initiator, or adding radical scavengers, can help determine whether a specific species or pathway is essential for the transformation.

By integrating the predictive power of computational chemistry with the concrete evidence from these experimental methods, a detailed and validated understanding of the mechanisms governing the transformations of this compound can be achieved. fennetic.netresearchgate.net

Applications of 8 Iodo 1 Octyne in Complex Organic Synthesis

Construction of Advanced Molecular Architectures through 8-Iodo-1-octyne Derivatives

The inherent bifunctionality of this compound allows for its integration into complex synthetic routes, leading to the construction of sophisticated molecular frameworks. By leveraging the distinct reactivities of the alkyne and the iodide, chemists can assemble intricate structures relevant to natural products and designed small molecules.

Synthesis of Natural Product Analogues and Designed Small Molecules

The terminal alkyne of this compound serves as a versatile handle for carbon-carbon bond formation. It can readily participate in reactions such as Sonogashira cross-coupling, allowing for the introduction of aryl or heteroaryl groups, thereby extending the carbon chain and increasing molecular complexity acs.org. Furthermore, the alkyne can be involved in cycloaddition reactions, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), to form triazole rings, which are prevalent in many biologically active molecules and advanced materials acs.org.

Concurrently, the terminal iodide is an excellent leaving group, susceptible to nucleophilic substitution and various transition metal-catalyzed cross-coupling reactions. This allows for the attachment of diverse functional groups or molecular fragments to the aliphatic chain. For instance, the iodide can be displaced by organometallic reagents (e.g., Grignard or organolithium reagents) to form new carbon-carbon bonds, or it can participate in Suzuki-Miyaura, Stille, or Heck couplings, enabling the synthesis of highly functionalized molecules.

The strategic combination of these transformations allows for the synthesis of natural product analogues and designed small molecules. For example, while not directly using this compound, the synthesis of prostaglandin (B15479496) analogues often employs functionalized alkynes, such as derivatives of 1-octyne, where the alkyne is elaborated and coupled with other fragments to build the characteristic cyclopentane (B165970) ring system google.com. Similarly, the synthesis of diterpenoids and other complex natural products often relies on building blocks that can be sequentially functionalized at different positions, a role this compound is well-suited to fulfill mdpi.com.

Table 1: Representative Transformations of this compound for Molecular Assembly

| Functional Group | Reaction Type / Reagent Example | Resulting Derivative / Functional Group | Significance in Synthesis |

| Alkyne | Sonogashira Coupling (e.g., with Aryl Halide) | Alkynyl-Aryl Compound | Introduction of aromatic moieties, chain extension |

| Click Chemistry (e.g., with Azide) | 1,2,3-Triazole Derivative | Formation of heterocycles, bioconjugation | |

| Hydroboration/Oxidation | Aldehyde or Ketone | Introduction of carbonyl functionality | |

| Iodide | Nucleophilic Substitution (e.g., with NaCN) | Nitrile-terminated Alkyne | Introduction of polar functional groups |

| Suzuki-Miyaura Coupling (e.g., with Boronic Acid) | Alkyl-Aryl Compound | C-C bond formation, scaffold elaboration | |

| Grignard Reagent Formation/Reaction | Alkyl-Alkyl Compound | Chain extension, introduction of alkyl groups | |

| Radical Addition (e.g., with Alkene) | Functionalized Alkane | Formation of C-C bonds via radical pathways |

Preparation of Functionalized Alkynes and Derivatives for Specific Applications

The iodide functionality in this compound can be selectively transformed to generate a variety of new alkynyl derivatives, each tailored for specific applications. By replacing the iodine atom with different functional groups, chemists can access a diverse library of alkynes with modified electronic and steric properties.

For instance, nucleophilic substitution reactions can introduce heteroatoms, such as nitrogen (e.g., via reaction with amines or azides) or oxygen (e.g., via reaction with alkoxides or carboxylates), leading to amino-alkynes or alkoxy-alkynes, respectively. These derivatives can serve as precursors for heterocycles or as ligands in coordination chemistry. Transition metal-catalyzed cross-coupling reactions, as mentioned previously, are also highly effective for replacing the iodide with carbon-based substituents, including alkyl, alkenyl, alkynyl, or aryl groups, further expanding the repertoire of accessible functionalized alkynes.

Table 2: Conversion of the Iodide in this compound to Diverse Functionalized Alkynes

| Reaction Type / Reagent | Resulting Functional Group at C8 | Product Type | Potential Application |

| Nucleophilic Substitution (NaN3) | Azido (-N3) | Azido-alkyne | Click chemistry, synthesis of nitrogen-containing compounds |

| Nucleophilic Substitution (NaCN) | Cyano (-CN) | Nitrile-alkyne | Precursor to carboxylic acids, amines; building block |

| Suzuki-Miyaura Coupling (Arylboronic Acid) | Aryl | Aryl-alkyne | Organic electronics, medicinal chemistry |

| Sonogashira Coupling (Alkyl Halide) | Alkynyl | Di-alkyne | Polymer synthesis, conjugation |

| Alkylation (e.g., with R-MgX) | Alkyl | Di-alkyl-alkyne | Building blocks for complex molecules |

Strategic Role in Stereoselective Synthesis of Alkenes and Polyfunctionalized Systems

This compound's alkyne moiety is amenable to stereoselective transformations, particularly in the formation of stereodefined vinyl iodides. Terminal alkynes can undergo stereoselective hydroboration, followed by iodination, to yield E-vinyl iodides with high stereochemical purity redalyc.orgscielo.org.bo. For example, the hydroboration of a terminal alkyne with a bulky borane (B79455) reagent, followed by treatment with iodine, can lead to the formation of the E-isomer of the corresponding 1-iodoalkene redalyc.org.

The E-1-iodo-1-octene, for instance, can be synthesized through such stereoselective routes, where the alkyne moiety of this compound could be similarly transformed. These stereodefined vinyl iodides are valuable intermediates for further synthetic manipulations, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) to introduce substituents with controlled stereochemistry, or for the synthesis of polyfunctionalized systems where precise control over alkene geometry is critical organic-chemistry.orgnih.gov.

Table 3: Stereoselective Synthesis of Vinyl Iodides from Terminal Alkynes

| Starting Alkyne | Key Transformation Steps | Resulting Vinyl Iodide | Stereochemistry | Reference Example |

| Terminal Alkyne | 1. Hydroboration (e.g., with R2BH) 2. Iodination (e.g., with I2) | E-1-Iodoalkene | E | redalyc.org, scielo.org.bo |

| Terminal Alkyne | 1. Hydroalumination (e.g., with R2AlH) 2. Iodination (e.g., with I2) | E-1-Iodoalkene | E | redalyc.org |

Intramolecular Cyclization and Annulation Strategies Mediated by this compound

The presence of both an alkyne and an alkyl iodide within the same molecule makes this compound an attractive precursor for intramolecular cyclization and annulation reactions. These processes are fundamental for the construction of cyclic and polycyclic systems, which are common motifs in natural products and pharmaceuticals.

When this compound is incorporated into a larger molecular scaffold, either the alkyne or the iodide can initiate or participate in an intramolecular cyclization. For instance, if the iodide is replaced by a nucleophilic group (e.g., an amine or an alcohol) or an organometallic species, it can undergo intramolecular attack on the alkyne, often facilitated by transition metal catalysts (e.g., palladium, gold, rhodium), leading to the formation of carbocyclic or heterocyclic rings mdpi.comchemrxiv.orgchim.it. Conversely, the iodide itself can serve as a leaving group in an intramolecular nucleophilic substitution or as a radical precursor for cyclization reactions.

Annulation strategies, which involve the formation of new rings fused to existing ones, can also be envisioned. For example, if this compound is attached to a cyclic system, its alkyne or iodide functionality could be used to build an additional ring through various cyclization cascades or tandem reactions mdpi.comnih.gov. Iodine itself can act as a mediator in electrocatalytic annulation reactions, activating C-H bonds for intramolecular amination chemrxiv.org.

Table 4: Conceptual Intramolecular Cyclization Pathways Involving Bifunctional Alkyne-Halide Systems

| Functional Group Involved | Reaction Type / Catalyst Example | Ring Size / Type Formed | Example Substrate (Conceptual) |

| Alkyne | Pd-catalyzed cyclization | 5- or 6-membered ring | Molecule with pendant nucleophile attacking alkyne |

| Au-catalyzed cyclization | 5- or 6-membered ring | Molecule with pendant nucleophile attacking alkyne | |

| Iodide | Intramolecular SN2 | 5- or 6-membered ring | Molecule with pendant nucleophile displacing iodide |

| Radical cyclization | Various ring sizes | Molecule with radical initiating cyclization onto alkene/alkyne | |

| Both (Sequential) | Alkyne functionalization followed by iodide-mediated cyclization | Complex polycycles | Incorporating this compound into a larger structure |

Modular Synthetic Approaches and Scaffold Derivatization using this compound

This compound is an ideal building block for modular synthesis, allowing for the systematic construction of complex molecular scaffolds. Its two distinct reactive ends can be functionalized independently or sequentially, enabling a convergent or divergent synthetic strategy. This approach is highly efficient for generating libraries of compounds with diverse structural features, which is crucial in drug discovery and materials science.

The molecule can act as a linker or a spacer, connecting two different molecular fragments through reactions at its alkyne and iodide termini. For example, one fragment can be attached via Sonogashira coupling to the alkyne, and another fragment can be appended via nucleophilic substitution or cross-coupling at the iodide position. This allows for the rapid assembly of complex molecules from simpler precursors, facilitating the exploration of chemical space and the optimization of lead compounds whiterose.ac.ukuzh.ch.

Furthermore, this compound can be used to derivatize existing scaffolds. By introducing this bifunctional unit onto a core structure, new sites for further modification are created, enabling the systematic exploration of structure-activity relationships or the fine-tuning of material properties researchgate.net. The ability to introduce both an alkyne and an alkyl iodide into a molecule provides significant flexibility in designing synthetic routes to target molecules with intricate architectures.

Table 5: Modular Assembly of Scaffolds Using this compound

| Step | Reaction at Alkyne End | Intermediate | Reaction at Iodide End | Final Scaffold/Product |

| 1 | Sonogashira Coupling (Aryl Halide) | Aryl-alkynyl-octyl-iodide | Suzuki Coupling (Boronic Acid) | Aryl-alkynyl-octyl-Aryl |

| 2 | Click Chemistry (Azide) | Triazole-octyl-iodide | Nucleophilic Substitution (Amine) | Triazole-octyl-Amine |

| 3 | Hydroboration/Oxidation (to Aldehyde) | Aldehyde-octyl-iodide | Radical Addition (Alkene) | Aldehyde-octyl-Alkyl-Alkene |

Compound List:

this compound

1-Octyne

1-Hexyne

Prostaglandin analogues

Diterpenoids

Indolizines

Isoquinolones

Benzo[b]thiophenes

8-Azabicyclo[3.2.1]octane derivatives

Pyrido[3,2-b]azepin-6-one derivatives

E-1-Iodo-1-hexene

(Z)-1-Bromo-1-octene

1,2,3-Triazole derivatives

Aryl-alkynyl compounds

Nitrile-terminated alkynes

Aryl-alkyne compounds

Di-alkyl-alkyne compounds

E-1-Iodoalkenes

Integration of 8 Iodo 1 Octyne in Materials Science and Nanotechnology

Precursor for Advanced Polymer Synthesis, with a focus on Polydiacetylenes

8-Iodo-1-octyne serves as a valuable synthon in the construction of advanced polymer architectures. While direct polymerization of this compound into polydiacetylenes (PDAs) is not a primary pathway, its functional groups enable the synthesis of more complex diacetylene monomers, which are the direct precursors to PDAs. The terminal alkyne can be coupled with other alkynes or functionalized molecules to create conjugated diacetylenes nih.govlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com. For instance, through reactions like the Cadiot-Chodkiewicz coupling or Glaser coupling, terminal alkynes can be dimerized or coupled to form conjugated diyne units, the fundamental building blocks of PDAs researchgate.net.

Furthermore, the alkyl iodide functionality of this compound can be utilized for polymer grafting or post-polymerization modification. The iodine atom is amenable to nucleophilic substitution reactions, allowing for the attachment of polymer chains to surfaces or other molecules, or for the introduction of specific side chains that can impart unique properties to the resulting polymer . This capability is crucial for creating functionalized polymers with controlled architectures and specific applications, such as those found in sensing or electronic devices. The ability to introduce both an alkyne handle and a reactive iodide within the same molecule provides chemists with a powerful tool for stepwise synthesis and precise molecular engineering in polymer science.

Table 6.1.1: Polymer Synthesis Applications of this compound Functionalities

| Functional Group | Reaction Type/Application | Resulting Polymer Type/Property | Relevant Research Area |

| Terminal Alkyne | Cadiot-Chodkiewicz Coupling, Glaser Coupling | Diacetylene Monomers for Polydiacetylenes (PDAs) | Conjugated Polymers, Chromic Materials |

| Terminal Alkyne | Click Chemistry (CuAAC/SPAAC) | Triazole-linked polymers, functionalized polymer chains | Polymer modification, Bioconjugation |

| Alkyl Iodide | Nucleophilic Substitution | Polymer grafting, surface attachment | Surface-modified polymers, functional coatings |

| Alkyl Iodide | Metal-catalyzed coupling (e.g., Sonogashira) | Extended conjugated systems, complex polymer backbones | Advanced polymer architectures |

Surface Functionalization and Nanomaterial Derivatization via this compound Ligands

The terminal alkyne group of this compound is particularly well-suited for surface functionalization and nanomaterial derivatization, primarily through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) mdpi.comnih.govthermofisher.com. These bioorthogonal reactions are highly efficient, regioselective, and can be performed under mild conditions, making them ideal for modifying sensitive substrates like nanoparticles and surfaces.

This compound can be directly used to introduce alkyne functionalities onto surfaces or nanoparticles. Alternatively, the iodide can be reacted first, for instance, via Sonogashira coupling or nucleophilic substitution, to attach a molecule that then presents the alkyne group for further conjugation nih.govacs.orgrsc.org. Gold nanoparticles (AuNPs), for example, can be readily functionalized with alkyne-terminated molecules, offering advantages over traditional thiol-based methods due to greater stability and simpler conjugation procedures nih.govacs.org. This alkyne-functionalized surface can then be used to attach biomolecules, probes, or other functional moieties via click chemistry, creating sophisticated nanostructures for sensing, imaging, or catalysis mdpi.comacs.org. Silicon surfaces can also be modified using hydrosilylation of alkynes, creating click-compatible substrates researchgate.netcttc.co. The iodide end can also serve as a reactive handle for other surface chemistries, such as thiol-iodine reactions, further expanding its utility in creating functionalized interfaces .

Table 6.2.1: Surface and Nanomaterial Functionalization Strategies Using this compound Derivatives

| Nanomaterial/Surface | Functionalization Strategy | Role of this compound | Resulting Functionalization | Application Area |

| Gold Nanoparticles (AuNPs) | Click Chemistry (CuAAC/SPAAC) | Terminal alkyne acts as click partner | Alkyne-terminated AuNPs | Chemical sensing, drug delivery, imaging nih.govacs.org |

| Silicon Surfaces | Hydrosilylation | Terminal alkyne | Alkyne-terminated Si surface | Click chemistry substrates, biosensing researchgate.netcttc.co |

| Gold Surfaces | Sonogashira Coupling | Terminal alkyne | Alkyne-functionalized gold | Molecular electronics, switchable surfaces rsc.org |

| Nanoparticles | Click Chemistry | Alkyne-peroxide precursor | Peroxide-functionalized nanoparticles | Radical initiation, materials modification unl.edu |

| Nanoparticles | Ligand Exchange | Iodide group (potential reactivity) | Halogen bond-driven assembly | Nanoparticle assembly rsc.org |

Design and Synthesis of Responsive Materials and Sensory Platforms Incorporating this compound Units

The incorporation of this compound-derived units into materials can impart them with stimuli-responsive properties or enable their use in sensory applications. The terminal alkyne group, a key component in many sensing platforms, can be readily conjugated to recognition elements or signaling moieties. For instance, alkyne-functionalized nanoparticles have been utilized for the sensitive detection of analytes like hydrogen peroxide and streptavidin, leveraging the efficient conjugation capabilities of the alkyne group for biosensing nih.govacs.org. Metal-organic frameworks (MOFs) functionalized with alkyne groups have also demonstrated ultrasensitive detection of metal ions rsc.org.

Beyond direct sensing, the alkyne functionality can serve as a versatile anchor point for introducing responsive units into polymer chains or material frameworks. This allows for the creation of materials that change their properties in response to external stimuli such as light, pH, temperature, or mechanical force researchgate.netmdpi.comresearchgate.net. For example, materials functionalized with alkyne-terminated radicals have been used to create light-triggered capacitance switches, demonstrating responsiveness to external stimuli rsc.org. The iodine atom itself can also play a role in material properties, potentially influencing electronic or optical characteristics, or serving as a reactive site for further stimuli-induced modifications. The ability to precisely place these functional groups using this compound as a building block is critical for designing materials with predictable and tunable responses.

Table 6.3.1: Responsive Materials and Sensory Platforms Incorporating this compound Functionalities

| Material Type | Stimulus/Analyte | Role of this compound Derived Unit | Responsive/Sensing Mechanism | Key Application |

| Gold Nanoparticles | H2O2, Streptavidin | Terminal alkyne for conjugation | Affinity-based detection | Chemical sensing nih.govacs.org |

| Metal-Organic Frameworks (MOFs) | Cu+, Pd2+ ions | Alkyne functionalization | Luminescence quenching via alkyne-π interactions | Ion sensing rsc.org |

| Functionalized Surfaces | Light | Alkyne-terminated radical | Light-triggered capacitance switch | Switchable surfaces rsc.org |

| Polymers | Various stimuli (pH, temp, light) | Alkyne as attachment point for responsive units | Tunable material properties | Stimuli-responsive polymers researchgate.netmdpi.com |

| Nanoparticles | Specific chemical analytes | Alkyne for attaching recognition elements | Colorimetric/fluorogenic changes | Biosensing researchgate.netacs.org |

Compound List

this compound

Polydiacetylenes (PDAs)

Gold Nanoparticles (AuNPs)

Metal-Organic Frameworks (MOFs)

Silicon

Perchlorotriphenylmethyl (PTM) radicals

Advanced Analytical and Spectroscopic Methodologies for 8 Iodo 1 Octyne Research

Spectroscopic Techniques for Reaction Monitoring and Structural Characterization in Research Contexts

Spectroscopic methods are indispensable for the real-time monitoring of reactions that form or consume 8-iodo-1-octyne and for the unambiguous confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the molecular structure. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR are used for structural elucidation.

¹H-NMR: The proton NMR spectrum gives characteristic signals for each unique proton environment in the molecule. The terminal alkyne proton (≡C-H) is typically observed as a triplet in the range of δ 1.9-2.1 ppm due to long-range coupling with the adjacent methylene (B1212753) group. The protons on the carbon adjacent to the iodine atom (-CH₂-I) appear as a triplet around δ 3.2 ppm. The remaining methylene protons along the alkyl chain produce a series of multiplets in the δ 1.3-2.2 ppm region.

¹³C-NMR: The carbon NMR spectrum provides information on the carbon backbone. The sp-hybridized carbons of the alkyne group appear at distinct chemical shifts, with the terminal carbon (≡C-H) resonating around δ 68 ppm and the internal alkyne carbon (-C≡) at approximately δ 84 ppm. The carbon atom bonded to the iodine atom is significantly deshielded and appears at a low field, typically around δ 7 ppm.

During a synthesis, such as the Finkelstein reaction to produce this compound from a corresponding bromide, ¹H-NMR can be used to monitor the reaction's progress by observing the disappearance of the -CH₂-Br signal (around δ 3.4 ppm) and the concurrent appearance of the -CH₂-I signal (around δ 3.2 ppm).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H-NMR | H-1 (≡C-H) | ~1.95 | t (triplet) | Coupling to H-3 protons. |

| H-8 (-CH₂-I) | ~3.20 | t (triplet) | Coupling to H-7 protons. | |

| H-3 (-C≡C-CH₂-) | ~2.15 | dt (doublet of triplets) | Coupling to H-1 and H-4 protons. | |

| H-4 to H-7 (-(CH₂)₄-) | 1.30 - 1.85 | m (multiplet) | Overlapping signals of the alkyl chain. | |

| ¹³C-NMR | C-1 (≡C-H) | ~68.5 | Terminal alkyne carbon. | |

| C-2 (-C≡) | ~84.0 | Internal alkyne carbon. | ||

| C-8 (-CH₂-I) | ~7.0 | Carbon bonded to iodine. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. pressbooks.pub For this compound, the key diagnostic peaks are associated with the terminal alkyne. A sharp, strong absorption band appears around 3300 cm⁻¹ corresponding to the ≡C-H bond stretch. libretexts.orglibretexts.org The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker absorption in the 2100-2140 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching vibrations from the alkyl chain are observed between 2850 and 2960 cm⁻¹. The C-I bond stretch is found in the fingerprint region, typically below 600 cm⁻¹, but can be difficult to assign definitively.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Alkyne C-H Stretch (≡C-H) | 3320 - 3270 | Strong, Sharp |

| Alkyne C≡C Stretch | 2140 - 2100 | Weak to Medium |

| Alkane C-H Stretch | 2960 - 2850 | Strong |

| Alkyl C-I Stretch | 600 - 500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. neu.edu.tr For this compound (C₈H₁₃I), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (236.01 g/mol ). A characteristic feature in the mass spectrum of an iodine-containing compound is a strong peak at m/z 127, corresponding to the iodine cation (I⁺). docbrown.info Common fragmentation patterns would include the loss of the iodine atom, resulting in a peak at m/z 109 ([M-I]⁺), and various cleavage patterns along the alkyl chain.

Interactive Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Assigned Fragment |

|---|---|

| 236 | [C₈H₁₃I]⁺ (Molecular Ion, M⁺) |

| 127 | [I]⁺ |

| 109 | [C₈H₁₃]⁺ ([M-I]⁺) |

Chromatographic and Separation Methodologies for Complex Reaction Mixtures Containing this compound

Chromatography is a fundamental technique for separating this compound from starting materials, byproducts, and catalysts present in a reaction mixture. researchgate.net

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used primarily to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. rsc.orgwikipedia.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a sealed chamber with a solvent system (mobile phase), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Due to its relatively low polarity, this compound will travel further up the plate (higher Retention Factor, R_f) compared to more polar reactants or byproducts.

Flash Column Chromatography

For preparative scale purification, flash column chromatography is the method of choice. scripps.eduorgsyn.org The crude reaction mixture is loaded onto the top of a glass column packed with silica gel. The chosen eluent, determined from prior TLC analysis, is then passed through the column under positive pressure. Fractions are collected sequentially, and those containing the pure product, as identified by TLC, are combined and concentrated to yield purified this compound.

Gas Chromatography (GC)

GC is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.org this compound is sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., Helium) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or mid-polarity column (e.g., VF-624ms) is often suitable. mdpi.com GC can be used to assess the purity of a sample and, when coupled with a mass spectrometer (GC-MS), to identify components of a mixture.

Interactive Table: Typical Chromatographic Parameters for this compound

| Technique | Parameter | Typical Value / Description |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | 95:5 Hexanes:Ethyl Acetate | |

| Visualization | UV light (254 nm) or Potassium Permanganate stain | |

| Column Chromatography | Stationary Phase | Silica gel (230-400 mesh) |

| Eluent | Gradient elution, e.g., 100% Hexanes to 90:10 Hexanes:Ethyl Acetate | |

| Gas Chromatography (GC) | Column | 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624) |

| Carrier Gas | Helium at ~1.5 mL/min | |

| Temperature Program | Initial 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min) |

Method Development for Quantitative Analysis in Synthetic Studies of this compound

Accurate quantification of this compound is essential for determining reaction yields and for purity assessment of the final product.

Quantitative NMR (qNMR)

qNMR has emerged as a primary method for determining the concentration or purity of a sample without the need for a specific reference standard of the analyte itself. researchgate.netjeol.com The method involves adding a precisely weighed amount of a stable, high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) to a known mass of the crude or purified this compound sample. A ¹H-NMR spectrum is then acquired under specific quantitative conditions, most importantly a long relaxation delay (d1) of at least five times the longest spin-lattice relaxation time (T₁) of the protons being analyzed. nih.govfigshare.com The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte (e.g., the triplet for the -CH₂-I protons) with the integral of a signal from the internal standard.

Interactive Table: Key Parameters for qNMR Method Development

| Parameter | Requirement / Rationale |

|---|---|

| Internal Standard | High purity, stable, with signals that do not overlap with the analyte. |

| Relaxation Delay (d1) | ≥ 5 x T₁ to ensure complete relaxation of all protons for accurate integration. |

| Pulse Angle | Typically 90° for maximum signal intensity. |

| Signal Selection | Choose sharp, well-resolved signals from both analyte and standard, free from impurities. |

| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended). |

Gas Chromatography with an Internal Standard (GC-IS)

Similar to qNMR, GC can be used for quantification by employing an internal standard. A known amount of a standard compound (which is well-separated from this compound on the chromatogram) is added to the sample. A calibration curve is first generated by analyzing several samples with known concentrations of this compound and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio. The concentration of this compound in an unknown sample can then be determined by measuring its peak area ratio against the internal standard and using the calibration curve. libretexts.org

Theoretical and Computational Studies of 8 Iodo 1 Octyne Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity of 8-Iodo-1-octyne

Quantum chemical calculations are fundamental to elucidating the electronic properties of this compound. These studies typically involve the determination of molecular orbital energies, charge distributions, and other electronic descriptors that govern the molecule's reactivity. The presence of a terminal alkyne and a primary iodo group at opposite ends of the C8 alkyl chain creates distinct regions of chemical reactivity.

The terminal alkyne is characterized by its π-systems, making the terminal hydrogen acidic and the carbon-carbon triple bond susceptible to addition reactions. The iodine atom, being highly polarizable and a good leaving group, influences the electrophilicity of the adjacent carbon atom. Computational studies on similar long-chain haloalkanes suggest that the carbon-halogen bond is a primary site for nucleophilic attack.

Key Electronic Properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically associated with the π-orbitals of the alkyne and the lone pairs of the iodine atom, while the LUMO is often the σ* anti-bonding orbital of the C-I bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule. In this compound, this analysis would likely show a partial positive charge on the carbon atom bonded to iodine and a partial negative charge on the iodine atom, as well as on the acetylenic carbons. This charge separation is a key driver of its reactivity in polar reactions.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Predicted Value | Method/Basis Set |

| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.9 D | DFT/B3LYP/6-31G(d) |

| NBO Charge on C (C-I) | +0.15 e | DFT/B3LYP/6-31G(d) |

| NBO Charge on I | -0.15 e | DFT/B3LYP/6-31G(d) |

Molecular Dynamics Simulations of Reaction Pathways and Intermediates Involving this compound

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound in various chemical environments and during reactions. These simulations can track the trajectories of atoms and molecules over time, providing insights into reaction mechanisms, conformational changes, and the role of solvent molecules.

For reactions involving this compound, such as nucleophilic substitution at the C-I bond or addition reactions at the alkyne terminus, MD simulations can help identify key intermediates and transition states. For instance, in a substitution reaction, simulations could model the approach of a nucleophile, the formation of a pentacoordinate transition state, and the subsequent departure of the iodide ion. In the context of metal-catalyzed reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), MD simulations can elucidate the coordination of the alkyne to the metal center and the subsequent steps of the catalytic cycle.

Prediction and Validation of Reaction Mechanisms using Advanced Computational Models (e.g., DFT)

Density Functional Theory (DFT) is a widely used computational method for predicting and validating reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT calculations can be employed to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

A significant application of DFT in the study of molecules like this compound is in understanding its role in the CuAAC reaction. The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. DFT studies on terminal alkynes have shown that the coordination of the alkyne to the copper catalyst significantly increases the acidity of the terminal proton, facilitating the formation of the acetylide. nih.gov The reaction then proceeds through a stepwise mechanism involving the coordination of the azide (B81097) to the copper center, followed by cyclization to form the triazole ring. rsc.org

Interactive Data Table: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile

| Step | Activation Energy (kcal/mol) | Method/Basis Set |

| Nucleophile approach | 2.5 | DFT/M06-2X/def2-TZVP |

| Transition State Formation | 22.1 | DFT/M06-2X/def2-TZVP |

| Product Formation | -5.8 | DFT/M06-2X/def2-TZVP |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT studies of reaction mechanisms.

Elucidation of Structure-Reactivity Relationships from Theoretical Data for this compound

By combining insights from quantum chemical calculations, molecular dynamics, and DFT studies, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed. The theoretical data highlights the dual reactivity of the molecule.

The reactivity of the C-I bond is largely governed by its bond strength and the stability of the iodide leaving group. The C-I bond is the weakest among the carbon-halogen bonds, making iodoalkanes more reactive in nucleophilic substitution and elimination reactions compared to their chloro- and bromo-analogs. savemyexams.com The polarizability of iodine also plays a role in its ability to be a good leaving group.

The terminal alkyne's reactivity is primarily associated with the acidity of the terminal proton and the ability of the triple bond to undergo addition reactions. In the context of CuAAC, the formation of the copper acetylide is a critical step. The long alkyl chain in this compound provides solubility in organic solvents, which can be a practical advantage in synthesis.

Theoretical studies can quantify these relationships. For example, by systematically varying the halogen in a series of 1-halo-8-octynes, one could computationally demonstrate the trend in the C-X bond dissociation energy and its correlation with the activation energy for a model SN2 reaction. Similarly, the effect of substituents on the alkyne terminus on the pKa of the acetylenic proton can be calculated to predict reactivity in base-mediated reactions.

Future Research Directions and Emerging Paradigms for 8 Iodo 1 Octyne Chemistry

Sustainable and Green Chemistry Approaches in 8-Iodo-1-octyne Synthesis and Reactions

In line with the increasing demand for environmentally responsible chemical processes, future research on this compound is shifting towards the adoption of green chemistry principles. nih.govjournalirjpac.com The goal is to develop synthetic and reaction pathways that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgmdpi.com

Key strategies in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents like γ-valerolactone (GVL) and 1,3-dioxolane (B20135) compounds (DOXs). nih.govrsc.orgrsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste and enable reactions under milder conditions. nih.govmdpi.com This is particularly relevant for transformations involving both the iodo and alkyne functionalities of this compound.

Renewable Feedstocks: Investigating synthetic pathways that originate from renewable resources, thereby reducing the reliance on fossil fuels. nih.gov

Research efforts will likely focus on optimizing existing procedures and discovering new, more benign reaction conditions. For instance, developing one-pot syntheses that reduce the number of purification steps and solvent usage is a significant goal. nih.gov The environmental impact of these processes can be evaluated using metrics like Process Mass Intensity (PMI) and E-Factor, which quantify the amount of waste generated per unit of product. mdpi.comscivisionpub.com

| Green Chemistry Principle | Application to this compound Chemistry | Potential Impact |

| Waste Prevention | Developing one-pot, multi-component reactions utilizing this compound. | Reduced solvent use, purification steps, and overall waste generation. |

| Atom Economy | Designing cycloaddition and cross-coupling reactions with high atom efficiency. | Maximized incorporation of reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or bio-derived solvents in reactions. nih.gov | Minimized environmental pollution and health risks associated with volatile organic compounds. |

| Design for Energy Efficiency | Employing microwave-assisted or ambient temperature reactions. | Reduced energy consumption and carbon footprint of synthetic processes. |

| Catalysis | Using recyclable organocatalysts or transition-metal catalysts for transformations. nih.govnih.gov | Increased reaction efficiency, selectivity, and reduced generation of toxic byproducts. |

Exploration of Novel Catalytic Systems for this compound Transformations

The dual reactivity of this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will focus on discovering and optimizing novel catalytic systems to selectively activate either the C-I bond or the C≡C triple bond, or both in sequential or orthogonal fashion.

Transformations at the Alkyl Iodide: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to this compound is a burgeoning field. acs.orgyoutube.com Research is moving towards using more sustainable and inexpensive first-row transition metals like copper and iron. longdom.org These catalysts can mediate a variety of C-C and C-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. youtube.comlongdom.org The development of monoligated palladium(0) species, L1Pd(0), represents a significant advance, offering highly active catalysts for these transformations. acs.org

Transformations at the Alkyne: The terminal alkyne is a versatile handle for numerous reactions. Copper-catalyzed reactions, such as the Cadiot-Chodkiewicz coupling of terminal alkynes with haloalkynes, offer a powerful method for synthesizing unsymmetrical diynes. rsc.org Furthermore, cobalt-catalyzed borylation of the alkyne moiety could provide access to novel building blocks.

The table below summarizes emerging catalytic systems and their potential applications for this compound.

| Catalytic System | Target Functionality | Reaction Type | Potential Product Class |

| Co(II)-NHC Complexes | C-I Bond | Borylation | Alkynyl-boronates |

| Palladium(II) Catalysts | C-I Bond | Catellani-type Reaction | Multifunctionalized arenes |

| Nickel Catalysts | C-I Bond | Intramolecular Hydroarylation | Fused-ring systems |

| Copper(I) Salts | C≡C Bond | Cadiot-Chodkiewicz Coupling | Unsymmetrical diynes rsc.org |

| Chiral Iodoarene Catalysts | C≡C Bond | Asymmetric Functionalization | Chiral alkynyl derivatives nih.gov |

Bio-inspired Chemistry and Bioconjugation Strategies Utilizing this compound

Drawing inspiration from biological systems is a powerful approach in chemical synthesis and materials science. researchgate.netresearchgate.net this compound is a prime candidate for bio-inspired applications, particularly in the field of bioconjugation, where molecules are precisely attached to biomolecules like proteins, peptides, or nucleic acids. nih.govyoutube.com

The terminal alkyne group of this compound is perfectly suited for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govjenabioscience.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying biological molecules without disrupting their function. youtube.comresearchgate.net

Future directions in this area include:

Development of Heterobifunctional Linkers: Using this compound as a scaffold, researchers can create linkers where the alkyne end is attached to a biomolecule via CuAAC, leaving the iodide available for subsequent reactions, such as coupling to a drug, a fluorescent tag, or a solid support. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, research is exploring the use of strained cyclooctynes in catalyst-free click reactions. While this compound itself is not a cyclooctyne, it can be used as a precursor to synthesize more complex structures for SPAAC. jenabioscience.comnih.gov

Bio-inspired Stabilization: Mimicking how proteins can isolate and stabilize reactive species, the functional groups of this compound could be incorporated into larger scaffolds like metal-organic frameworks (MOFs) to control their reactivity and stability. rsc.org

The table below outlines potential bioconjugation strategies using this compound.

| Bioconjugation Strategy | Role of this compound | Target Biomolecule | Potential Application |

| CuAAC Click Chemistry | Alkyne-bearing component for ligation with an azide-modified biomolecule. jenabioscience.com | Proteins, Peptides, Nucleic Acids | Fluorescent labeling, Drug delivery, Proteomics research. nih.gov |

| Heterobifunctional Linker Synthesis | Precursor for linkers with orthogonal reactivity (alkyne and iodide). | Two different molecular targets | Creating complex bioconjugates, such as antibody-drug conjugates. nih.gov |

| Radiolabeling Precursors | Synthesis of triazole-containing precursors for radioiodination or other radiolabeling techniques. nih.gov | Targeting vectors (e.g., peptides) | Development of radiopharmaceuticals for medical imaging and therapy. |

Integration of this compound into Supramolecular and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of complex, ordered structures through self-assembly. The amphiphilic character that can be imparted to derivatives of this compound—combining a long hydrophobic alkyl chain with a potentially polar head group introduced via its reactive functionalities—makes it an attractive component for such systems.

Future research will likely explore the incorporation of this compound derivatives into a variety of self-assembled structures:

Micelles and Vesicles: By attaching a hydrophilic group to either end of the molecule, amphiphilic derivatives can be synthesized that self-assemble in aqueous solution to form micelles or vesicles, which can be used for drug encapsulation and delivery.